
5-bromo-N-methoxy-N-methylnicotinamide
Overview
Description
5-Bromo-N-methoxy-N-methylnicotinamide (CAS No. provided in ) is a brominated nicotinamide derivative with the molecular formula C₈H₉BrN₂O₂. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting metabolic and inflammatory pathways . The compound features a pyridine ring substituted with a bromine atom at the 5-position, an N-methoxy-N-methylamide group at the 3-position, and a carboxamide moiety. This structural configuration enhances its stability and reactivity, making it suitable for further derivatization in medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation and methoxylation. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl iodide and sodium methoxide to introduce the methoxy and methyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinamide derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Yields nicotinic acid and corresponding amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Enzyme Inhibition : 5-Bromo-N-methoxy-N-methylnicotinamide has been identified as an inhibitor of nicotinamide-N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism. Inhibiting NNMT can lead to reduced fat accumulation and improved glucose tolerance in models of obesity .
2. Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, although further research is needed to quantify its effectiveness through minimum inhibitory concentration (MIC) assessments .
3. Anti-inflammatory Properties
- The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .
Case Studies and Research Findings
In Vitro Studies
- A study highlighted the compound's effectiveness in reducing COX enzyme activity, indicating its potential as an anti-inflammatory agent .
Antimicrobial Efficacy
- Initial findings suggest effectiveness against certain bacterial strains; however, comprehensive studies are necessary for validation .
Cytotoxicity Assays
- Research involving human cancer cell lines indicated that while the compound has anti-proliferative effects, it does not significantly induce cytotoxicity at therapeutic concentrations .
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxy-N-methylnicotinamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Bromo-N-[(6-Methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-methylphenyl)nicotinamide
- Structure: This compound () shares the 5-bromonicotinamide core but incorporates additional substituents: a quinolinylmethyl group at the N-position and a 3-methylphenyl group.
- Key Differences: The extended aromatic system (quinoline) may enhance π-π stacking interactions in biological targets.
- Applications: Likely used in kinase inhibitors or anticancer agents due to the quinoline moiety’s known role in intercalation and enzyme inhibition .
5-Methoxy-N-phenylnicotinamide
- Structure : Features a phenyl group instead of the N-methoxy-N-methyl group ().
- Lower metabolic stability compared to the N-methoxy-N-methyl variant due to the lack of methyl protection.
- Safety Profile : Requires stringent handling precautions (e.g., lab gloves, ventilation) due to irritant properties .
Methyl 5-Bromo-2-methoxynicotinate
- Structure : Replaces the amide group with a methyl ester ().
- Key Differences :
- The ester group is more prone to hydrolysis than the amide, affecting bioavailability.
- Molecular weight: 246.06 g/mol (vs. ~245.08 g/mol for 5-bromo-N-methoxy-N-methylnicotinamide).
- Applications : Useful as a precursor for carboxylic acid derivatives via hydrolysis .
Sulfonamide Derivatives with Bromo and Methoxy Substituents
- Examples : N-(2-Bromo-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide ().
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Substituent Effects : Bromine at the 5-position enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Methoxy groups improve solubility but may reduce metabolic stability if unprotected .
- Biological Activity : Sulfonamide derivatives () show cytotoxicity, while nicotinamides are more commonly linked to enzyme inhibition (e.g., PARP, sirtuins) .
- Synthetic Utility : The N-methoxy-N-methyl group in this compound acts as a directing group in metal-catalyzed reactions, enabling precise functionalization .
Biological Activity
5-Bromo-N-methoxy-N-methylnicotinamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly its anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, along with methoxy and methyl substituents. The unique halogenation pattern significantly influences its biological activity compared to other similar compounds.
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Bromine at position 5 | Exhibits distinct pharmacological profiles |
6-Chloro-N-methylnicotinamide | Chlorine at position 6 | Less potent anti-inflammatory activity |
4,6-Dichloro-N-methoxy-N-methylnicotinamide | Two chlorine atoms at positions 4 and 6 | Enhanced antimicrobial properties |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, which plays a crucial role in various metabolic pathways. Inhibition of NNMT can lead to alterations in cellular metabolism and may contribute to its therapeutic effects against conditions such as obesity and metabolic syndrome .
Additionally, studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. In vitro assays have demonstrated its ability to reduce the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anti-Inflammatory Effects
Research has shown that this compound possesses significant anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines. This effect is particularly relevant for therapeutic strategies targeting chronic inflammatory conditions.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The presence of halogen substituents enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
Anticancer Activity
In cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in several cancer types, including breast and colon cancer. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Studies
- Anti-Inflammatory Study : A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in TNF-α levels compared to untreated controls. This suggests its potential utility as an anti-inflammatory agent in therapeutic applications targeting diseases such as rheumatoid arthritis.
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant infections.
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for anticancer drug development.
Future Directions
Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To clarify the molecular targets and pathways involved in its biological activities.
- Formulation Development : To enhance bioavailability and therapeutic effectiveness.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-bromo-N-methoxy-N-methylnicotinamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step reactions, such as coupling brominated pyridine precursors with methoxy-methylamine derivatives under reflux conditions using solvents like tetrahydrofuran (THF) and bases like potassium carbonate. Intermediates are monitored via Thin Layer Chromatography (TLC) and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) to confirm structural integrity . For example, the bromine substitution at the pyridine ring’s 5-position can be verified via distinct aromatic proton splitting patterns in ¹H NMR .
Q. Which spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the amide linkage (N-methoxy-N-methyl group) and bromine’s position on the pyridine ring. The methoxy group typically appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR.
- MS (ESI or EI) : Validates molecular weight (e.g., [M+H]+ peak at ~277 g/mol for related brominated nicotinamides) .
- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N–H/N–O vibrations .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Halogenated compounds like this require protection from light and moisture. Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Purity should be periodically reassessed via HPLC to detect decomposition, particularly hydrolysis of the amide bond .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : A 2³ factorial design can evaluate three critical factors: reaction temperature (e.g., 60°C vs. 80°C), solvent polarity (THF vs. DMF), and base stoichiometry (1.2 vs. 2.0 equivalents). Response surface methodology (RSM) identifies optimal conditions by analyzing interactions between variables. For example, higher temperatures may accelerate coupling but increase side reactions like debromination, requiring trade-off analysis .
Q. What strategies resolve contradictions between computational reaction predictions and experimental outcomes in synthesizing derivatives?
- Methodological Answer :
- Validation via Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to cross-check predicted routes. Discrepancies in regioselectivity (e.g., bromine migration) may arise from solvent effects not modeled in simulations .
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations to identify rate-limiting steps. For example, steric hindrance from the N-methoxy group might slow amidation, requiring adjusted coupling reagents (e.g., HATU vs. EDC) .
Q. How can AI-driven tools enhance the discovery of novel derivatives with improved bioactivity?
- Methodological Answer :
- Virtual Screening : Train QSAR models on databases (e.g., PubChem, ChEMBL) to predict binding affinities for targets like kinases. Prioritize derivatives with modified substituents (e.g., fluoro or methyl groups) at the pyridine’s 3-position for synthesis .
- Automated Reaction Optimization : Deploy closed-loop systems (e.g., ChemOS) to iteratively adjust reaction parameters (pH, catalyst loading) based on real-time HPLC/MS feedback, minimizing trial-and-error .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for this compound across assays?
- Methodological Answer :
- Assay Validation : Confirm compound purity (>95% via HPLC) and solubility (e.g., DMSO stock concentration vs. precipitation in buffer).
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify direct target binding. Inconsistent IC50 values in kinase inhibition assays may stem from off-target effects, requiring counter-screening .
Q. What analytical approaches reconcile discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can differentiate between para and meta bromine substitution.
- X-ray Crystallography : Definitive structural assignment for ambiguous cases, particularly when tautomerism or rotameric forms are suspected .
Q. Methodological Tables
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGVFDGOFXIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CN=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594195 | |
Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183608-47-1 | |
Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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